molecular formula C2H4Si B14678741 Silapropylene

Silapropylene

Cat. No.: B14678741
M. Wt: 56.14 g/mol
InChI Key: SPKGZBZQTFFWBR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Chemistry Advancements

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a burgeoning field of research since the first synthesis of an organosilicon compound in 1863. chemicalbook.comdntb.gov.ua These compounds are noted for their unique properties, which often differ significantly from their purely organic counterparts due to the inherent differences between carbon and silicon atoms. wikipedia.org The carbon-silicon bond is longer and weaker than a carbon-carbon bond, and it exhibits a degree of polarity with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.org

In the vast majority of stable organosilicon compounds, silicon is tetravalent and adopts a tetrahedral geometry. wikipedia.org However, the exploration of organosilicon compounds with lower coordination numbers and multiple bonding, analogous to alkenes and alkynes in carbon chemistry, has been a major frontier in modern organosilicon chemistry. Compounds containing silicon-carbon double bonds, known as silenes, were long considered highly reactive and elusive intermediates. The first evidence for the existence of a silene was provided in 1967 by Gusel'nikov and Flowers. wikipedia.org The first kinetically stabilized, and therefore isolable, silene was reported by Brook in 1981. wikipedia.org

Silapropylene, systematically named 1-sila-1-propene, is a specific example of a silene. Its study is closely tied to the development of polycarbosilanes, which are polymers with a backbone consisting of alternating silicon and carbon atoms. Specifically, poly(this compound) is a polymer where the repeating unit is derived from this compound. These polymers are of significant interest as preceramic polymers, meaning they can be converted into silicon carbide (SiC) ceramics upon pyrolysis. acs.orgdatapdf.com The Yajima process, a well-known method for producing SiC fibers, involves the thermal rearrangement of polydimethylsilane to a polycarbosilane, which is then pyrolyzed. datapdf.com The study of well-defined model compounds like poly(this compound) is crucial for understanding the complex structural transformations that occur during these processes. acs.orgdatapdf.com

Historical Development and Milestones in this compound Investigations

The conceptualization of this compound and its polymeric form is rooted in the broader history of organosilicon chemistry. While early work in the 20th century by Frederic Kipping laid the groundwork for understanding silicones, the deliberate investigation of compounds with silicon-carbon double bonds is a more recent endeavor. wikipedia.org For many years, the "double bond rule" posited that elements below the second period of the periodic table could not form stable double bonds. This made the existence of species like this compound a subject of theoretical interest and experimental challenge.

A significant milestone in the context of this compound was the first synthesis of its polymer, poly(this compound), reported by Bacqué, Pillot, Birot, and Dunoguès in 1988. datapdf.com This work provided the first linear polycarbosilane with (methylsilylene)methylene repeating units. datapdf.com Their synthetic route involved the chemical modification of poly[(dimethylsilylene)methylene] to a poly[(chlorosilylene)methylene], followed by reduction with lithium aluminum hydride to yield poly[(methylsilylene)methylene], which they referred to as polythis compound. acs.orgdatapdf.com This synthesis was a critical step forward as it provided a well-defined model polymer for studying the properties and thermal behavior of polycarbosilanes, which were previously often complex, cross-linked materials. acs.org

Earlier, in 1981, the photoisomerization of dimethylsilylene to 2-silapropene and its thermal reversion was reported, providing direct spectroscopic evidence for a molecule with a silicon-carbon double bond. dtic.milnist.gov While not this compound itself, this work was a landmark in demonstrating the viability of such species. The reaction of 1,1-dimethylsilene with formaldehyde (B43269) also provided insights into the reactivity of the Si=C bond. smu.edu

Current Research Frontiers and Unresolved Questions in this compound Synthesis and Reactivity

Current research involving this compound and its derivatives continues to address several fundamental questions in organosilicon chemistry. The synthesis of well-defined poly(this compound) and related polycarbosilanes remains an area of active investigation. acs.org Researchers are exploring new synthetic methodologies to control the molecular weight, polydispersity, and stereochemistry of these polymers, as these characteristics significantly influence the properties of the resulting ceramic materials.

The reactivity of the silicon-carbon double bond in this compound and other silenes is another major research frontier. Due to its polarization and the lower bond energy compared to a C=C double bond, the Si=C bond is highly reactive towards a variety of reagents. Understanding the mechanisms of its reactions, such as additions, cycloadditions, and rearrangements, is crucial for developing new synthetic applications for organosilicon compounds. For instance, the reaction of silenes with aldehydes and ketones can lead to the formation of oxasiletanes, which are four-membered rings containing silicon, oxygen, and carbon. smu.edu

Unresolved questions in the field include:

Controlled Polymerization: How can we achieve better control over the polymerization of this compound and its derivatives to produce polymers with specific tacticities and microstructures? This control is essential for fine-tuning the properties of preceramic polymers.

Reaction Mechanisms: What are the detailed mechanisms of the thermal and photochemical rearrangements of this compound and its polymers? A deeper understanding of these processes is needed to optimize the conversion of polycarbosilanes to silicon carbide.

Catalytic Routes: Can efficient catalytic routes be developed for the synthesis of this compound and its polymers, potentially offering milder reaction conditions and greater selectivity compared to traditional methods?

Novel Reactivity: What new modes of reactivity can be discovered for the Si=C bond in this compound, leading to the synthesis of novel organosilicon compounds with interesting electronic and structural properties?

The stabilization of highly reactive species containing silicon-oxygen double bonds (silanones) remains a significant challenge, and the study of silene reactivity can provide insights into this area. researchgate.net

Scope and Significance of this compound as a Chemical Compound in Academic Research

The significance of this compound in academic research stems primarily from its role as a model compound. The study of this compound, both as a monomer and as a repeating unit in poly(this compound), provides fundamental insights into several key areas of organosilicon chemistry.

Firstly, it serves as a simple model for understanding the nature of the silicon-carbon double bond. By studying its structure, bonding, and reactivity, researchers can develop a more comprehensive understanding of this functional group, which is a cornerstone of modern organometallic chemistry.

Secondly, poly(this compound) is an invaluable model for studying the complex chemistry of polycarbosilanes. acs.orgdatapdf.com Unlike the often ill-defined polycarbosilanes produced in industrial processes, the well-characterized structure of poly(this compound) allows for more precise correlations to be drawn between the polymer's structure and its properties, including its thermal stability and its efficiency as a precursor to silicon carbide. acs.orgdatapdf.com This is crucial for the rational design of new and improved preceramic polymers for high-performance ceramic materials.

The spectroscopic characterization of poly(this compound) has also been significant. For example, the use of 1H, 13C, and 29Si NMR spectroscopy has allowed for detailed analysis of the polymer's microstructure, including configurational sequence effects. datapdf.comresearchgate.net

Properties

Molecular Formula

C2H4Si

Molecular Weight

56.14 g/mol

InChI

InChI=1S/C2H4Si/c1-2-3/h2H,1H3

InChI Key

SPKGZBZQTFFWBR-UHFFFAOYSA-N

Canonical SMILES

CC=[Si]

Origin of Product

United States

Advanced Synthetic Methodologies for Silapropylene and Its Polymeric Forms

Ring-Opening Polymerization Routes to Poly(silapropylene)

Ring-opening polymerization (ROP) is the most prominent and effective strategy for synthesizing high molecular weight poly(this compound) and its derivatives. This approach utilizes strained four-membered rings, such as silacyclobutanes and 1,3-disilacyclobutanes, as monomers. The inherent ring strain in these molecules provides the thermodynamic driving force for polymerization upon cleavage of the endocyclic Si-C bonds.

Transition metal complexes are effective catalysts for the ROP of silacyclobutane (B14746246) monomers. Platinum-based compounds, such as hexachloroplatinic acid (H₂PtCl₆), are frequently employed to facilitate this transformation. researchgate.netcapes.gov.br The catalytic mechanism is understood to proceed through the coordination of the platinum catalyst to the strained silacyclobutane ring. This coordination weakens the silicon-carbon bonds within the ring, leading to its opening and the formation of a reactive intermediate. This intermediate can then propagate by sequentially adding more monomer units, ultimately forming the poly(this compound) chain, which has a structure of [R₂Si(CH₂)₃]ₓ for silacyclobutane monomers or [Me₂SiCH₂]ₓ for disilacyclobutane monomers. researchgate.net Various transition-metal-based catalysts have been successfully used to polymerize monomers like 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane to yield high molecular weight poly(methylphenylsilylenemethylene). researchgate.netcapes.gov.br The stereochemical configuration of the starting monomer may be retained during the polymerization process. capes.gov.br

The general catalytic cycle involves:

Catalyst Activation: Formation of a catalytically active species from the precursor.

Monomer Coordination: The strained ring coordinates to the metal center.

Ring-Opening: Oxidative addition or insertion of the catalyst into a Si-C bond of the ring.

Propagation: Stepwise insertion of additional monomer units into the metal-carbon or metal-silicon bond of the growing polymer chain.

Termination/Chain Transfer: Release of the polymer chain from the catalyst, which can then initiate a new chain.

Anionic ring-opening polymerization (AROP) offers a pathway to poly(this compound) under non-equilibrium, kinetically controlled conditions. gelest.com This method typically employs an anionic initiator, such as an alkyllithium compound (e.g., n-butyllithium), to open the strained silacyclobutane ring. rsc.org The polymerization of methylsilacyclobutane (MSB) initiated with n-butyllithium in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) proceeds rapidly, with nearly quantitative yields achievable in minutes. rsc.org

The mechanism is initiated by the nucleophilic attack of the anion (e.g., butyl anion) on the silicon atom of the silacyclobutane ring, leading to ring cleavage and the formation of a carbanion at the end of the opened chain. This carbanion then acts as the new nucleophile, attacking another monomer molecule to propagate the polymer chain. While AROP is effective for producing the polymer and for synthesizing block copolymers, controlling the polymerization to achieve narrow molecular weight distributions can be challenging, with reported polydispersity indices often around 2.0. rsc.orguni-saarland.de This indicates the presence of side reactions or chain transfer events that compete with the propagation step.

The properties of poly(this compound) can be extensively modified by designing and synthesizing specific precursor monomers. The synthesis of these strained four-membered rings is a critical first step. A common method involves the reaction of chloro(chloromethyl)silanes with magnesium metal or the use of Grignard reagents. researchgate.net For instance, 1,1,3,3-tetrapropyldisilacyclobutane has been prepared from trichloro(chloromethyl)silane and the corresponding propyl Grignard reagent. researchgate.net

By altering the substituents on the silicon atom of the silacyclobutane or disilacyclobutane ring, a wide variety of functional polymers can be accessed. For example, using 1,3-dichloro-1,3-dimethyl-1,3-disilacyclobutane as a monomer followed by reduction of the resulting polymer with lithium aluminum hydride (LiAlH₄) yields poly(this compound) with a [-(CH₃)SiHCH₂-]n structure. researchgate.net The synthesis of monomers with different alkyl or aryl groups allows for the tuning of properties such as thermal stability, solubility, and ceramic yield upon pyrolysis. researchgate.net

Table 1: Examples of Precursor Monomers for Poly(this compound) Derivatives

Monomer Name Monomer Structure Resulting Polymer Reference(s)
Methylsilacyclobutane (MSB) CH₃-SiH-(CH₂)₃ Poly(methylsilacyclobutane) rsc.org
1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane (C₆H₅)(CH₃)Si-CH₂-(C₆H₅)(CH₃)Si-CH₂ Poly(methylphenylsilylenemethylene) researchgate.netcapes.gov.br
1,3-Dichloro-1,3-dimethyl-1,3-disilacyclobutane Cl(CH₃)Si-CH₂-Cl(CH₃)Si-CH₂ Poly[(methylchlorosilylene)methylene] researchgate.net
1,1,3,3-Tetrapropyldisilacyclobutane (C₃H₇)₂Si-CH₂-(C₃H₇)₂Si-CH₂ Poly(dipropylsilylenemethylene) researchgate.net

Alternative Synthetic Pathways and Mechanistic Considerations

Beyond catalytic and anionic ROP, other synthetic strategies have been investigated for the formation of this compound and its polymers, often involving high-energy conditions or different reaction mechanisms.

Thermal energy can be used to induce the polymerization of strained silacyclobutane monomers, sometimes even without a catalyst. For example, stereoisomers of 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane can undergo bulk polymerization at elevated temperatures to yield high molecular weight polymers. capes.gov.br

Furthermore, high-temperature decomposition of certain organosilicon compounds can generate highly reactive intermediates like silenes (compounds with Si=C double bonds), such as 2-silapropene, and silylenes (divalent silicon species). acs.org These intermediates, often formed via flash pyrolysis, can subsequently react or rearrange. For instance, studies have shown the photoisomerization of dimethylsilylene to 2-silapropene and its subsequent thermal reversion. acs.org The decomposition of silacyclobutane on a hot filament has also been studied as a route to such reactive species, which can be precursors in the gas-phase synthesis of silicon-carbon materials. acs.org Radical ring-opening polymerization (RROP) is another mechanistic possibility, where a radical initiator opens the cyclic monomer, creating a new radical that propagates the chain. mdpi.com

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful and atom-economical tool in organosilicon chemistry. libretexts.orgsci-hub.se While not a direct polymerization method for this compound from silacyclobutanes, it is highly relevant in two contexts:

Primary Synthesis of Polycarbosilanes: Polycarbosilanes, which share structural similarities with poly(this compound), can be synthesized efficiently via the catalytic bis-hydrosilylation of dienes with monomers containing two Si-H groups (bis-hydrosilanes). sci-hub.se This method provides an alternative route to polymers with alternating silicon-carbon backbones.

Post-Polymerization Modification: This is a crucial application for functionalizing poly(this compound) derivatives. rsc.org Polymers synthesized to contain Si-H functionalities, such as those derived from the ROP of methylsilacyclobutane, possess a backbone of reactive sites. researchgate.netrsc.org These Si-H groups can undergo subsequent hydrosilylation reactions with various vinyl-containing compounds. This block-selective modification allows for the attachment of functional groups (e.g., N-vinylcarbazole, vinylferrocene) along the polymer chain, creating functional materials with tailored optoelectronic or redox properties. rsc.orgresearchgate.net The reaction is typically catalyzed by platinum complexes and proceeds via the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination and insertion of the alkene, and subsequent reductive elimination of the final product. libretexts.org

Emerging Photo- and Electro-enabled Radical Silylation Methodologies for Organosilicon Compounds

The synthesis of organosilicon compounds, a cornerstone of materials science and synthetic chemistry, is rapidly evolving, with a strong emphasis on developing more sustainable and efficient synthetic methods. numberanalytics.com In recent years, radical silylation, particularly methods that utilize light or electricity as energy sources, has gained significant traction. rhhz.netresearchgate.net These emerging photo- and electro-enabled strategies offer mild reaction conditions, high selectivity, and access to novel chemical transformations, representing a significant advancement over traditional thermal methods. rhhz.net

Photo-enabled Radical Silylation

Visible-light-induced photocatalysis presents a powerful and conceptually distinct approach for generating silyl (B83357) radicals for organosilicon compound synthesis. nih.gov These methods typically involve the generation of silyl radicals from readily available hydrosilanes through processes like hydrogen atom transfer (HAT) facilitated by an excited photocatalyst. researchgate.netrsc.org This avoids the harsh conditions or stoichiometric amounts of oxidants associated with older radical initiation techniques. rsc.org

A key advantage of photoredox catalysis is its ability to generate silyl radicals under exceptionally mild conditions. epfl.ch For instance, a silyl radical can be generated by the photoredox-oxidation of a silane (B1218182), which then adds to an alkene to form a β-silyl alkyl radical intermediate. epfl.ch This intermediate can then be intercepted in various ways to create complex functionalized organosilicon compounds.

One innovative approach combines photoredox and nickel catalysis for the arylsilylation of electron-deficient terminal alkenes. epfl.ch In this system, an iridium-based photocatalyst, upon excitation by blue LED light, initiates a process that leads to the formation of a silyl radical from a silane reagent. epfl.ch This radical adds to the alkene, and a separate nickel catalytic cycle facilitates the arylation, resulting in the simultaneous introduction of both a silyl and an aryl group across the double bond. epfl.ch This cooperative catalysis strategy is notable for its mild conditions and high tolerance of various functional groups. epfl.ch

Recent research has also demonstrated photo-induced, metal-free radical hydrosilylation of unactivated alkenes with hydrosilacyclobutanes. nih.gov This method is significant because it proceeds without a redox-active photocatalyst, relying on direct light irradiation in the presence of a Lewis basic solvent to generate the strained silyl radical. nih.gov The addition of a thiol catalyst was found to accelerate the reaction through a polarity-matched hydrogen atom transfer mechanism. nih.gov

Table 1: Examples of Photo-enabled Radical Silylation Reactions

Catalyst SystemSilane ReagentAlkene SubstrateProduct TypeKey FeaturesReference
Ir photocatalyst / Ni catalystTris(trimethylsilyl)silaneMethyl acrylateArylsilylated PropionateCooperative catalysis; mild conditions; high functional group tolerance. epfl.ch
None (direct irradiation)1-hydrosilacyclobutane1-OcteneFunctionalized SilacyclobutaneMetal-free; photocatalyst-free; utilizes strained silyl radical. nih.gov
4CzIPN / QuinuclidineHydrosilanesQuinoxalinonesC-H Silylated QuinoxalinonesSynergistic photoredox catalysis and hydrogen atom transfer. researchgate.net

Electro-enabled Radical Silylation

Electrochemistry offers a unique and powerful tool for driving chemical reactions, including the generation of highly reactive silyl radicals from stable precursors. organic-chemistry.org Electrochemical methods can drive reactions far from equilibrium, enabling transformations that are challenging with conventional chemical reagents. organic-chemistry.org A significant breakthrough in this area is the electroreductive generation of silyl radicals from readily available and inexpensive chlorosilanes. organic-chemistry.orgnih.gov

This strategy involves the reductive cleavage of the strong silicon-chlorine (Si-Cl) bond at highly biased negative potentials. organic-chemistry.orgacs.org While the electroreduction of chlorosilanes was previously studied for forming Si-Si bonds via a silyl-anion pathway, recent work has established a radical-based pathway for valuable Si-C bond formation. nih.gov This transition-metal-free approach has proven general for various alkene silylation reactions, including disilylation, hydrosilylation, and allylic silylation. organic-chemistry.orgacs.org

For example, the disilylation of alkenes can be achieved using a sacrificial magnesium anode and a graphite (B72142) cathode. rsc.org This method efficiently disilylates a range of substrates, including styrenes and vinyl-N-heterocycles, in moderate to very good yields. rsc.org Mechanistic studies confirm that the process proceeds via a silyl radical pathway. organic-chemistry.org

Another electro-enabled approach involves the use of redox mediators to generate silyl radicals from hydrosilanes under anodic oxidation conditions. rsc.org For instance, N-hydroxyphthalimide (NHPI) can be oxidized to the phthalimide-N-oxyl (PINO) radical. rsc.org This PINO radical then abstracts a hydrogen atom from a hydrosilane (Si-H) to generate the desired silyl radical, which can then add to an activated alkene. rsc.org This method has been successfully applied to the 1,2-silyl-oxygenation of alkenes. rsc.org

Table 2: Examples of Electro-enabled Radical Silylation Reactions

Reaction TypeSilane SourceAnode/CathodeKey FeaturesReference
Alkene DisilylationChlorotrimethylsilaneMg (sacrificial) / GraphiteTransition-metal-free; activates strong Si-Cl bond; forms two Si-C bonds. rsc.orgorganic-chemistry.org
Alkene HydrosilylationChlorotrimethylsilaneMg (sacrificial) / GraphiteTransition-metal-free; formal addition of H and silyl group. organic-chemistry.org
1,2-Silyl-oxygenationHydrosilanesCarbon Felt / PlatinumAnodically induced; uses NHPI as a redox mediator for silyl radical generation. rsc.org

These emerging photo- and electro-enabled methodologies are expanding the toolkit for synthesizing organosilicon compounds, providing more sustainable, efficient, and versatile routes to these valuable molecules. rhhz.netbohrium.com

Advanced Spectroscopic and Structural Elucidation Techniques for Silapropylene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Poly(silapropylene) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of polymers, including poly(this compound) systems. cup.edu.cn By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within the polymer structure.

Multi-nuclear NMR spectroscopy, including 1H, 13C, and 29Si NMR, is instrumental in defining the structure of poly(this compound). These techniques are used to investigate the polymer backbone, which has a regularly alternating SiR₂/CH₂ structure, and to characterize the substituents attached to the silicon atoms. researchgate.net The combination of these NMR techniques allows for a comprehensive understanding of the polymer's molecular architecture. cup.edu.cnorganicchemistrydata.org

1H NMR spectroscopy provides information about the protons in the polymer. For instance, in poly(dimethylsiloxane-co-methylhydrosiloxane), the signals for silicon-bound protons appear around 4.4 ppm, while the methyl protons of both the repeating units and end groups are found together in a signal at approximately -0.2 ppm. magritek.com In polyethylene (B3416737), the 1H NMR spectrum can reveal the presence of vinyl and vinylene end groups. researchgate.net

13C NMR spectroscopy is used to analyze the carbon framework of the polymer. In conjunction with 1H NMR, it helps in determining the branching density and distribution in polymers like polyethylene, identifying methyl, ethyl, propyl, and butyl branches. researchgate.net

29Si NMR is particularly powerful for characterizing polysiloxanes and related polymers due to the wide chemical shift range of silicon, which makes it highly sensitive to its surrounding chemical environment. magritek.com This technique can distinguish between different building blocks of polysiloxanes and identify end groups. magritek.com While direct detection of 29Si can be time-consuming, techniques like 29Si-DEPT (Distortionless Enhancement by Polarization Transfer) can provide spectra with a higher signal-to-noise ratio in a shorter time. magritek.com The structures of various polymers and their precursors have been successfully investigated using a combination of IR, 1H, 13C, and 29Si NMR spectroscopy. researchgate.net

Below is a table summarizing typical NMR data for polysiloxane systems, which share structural similarities with poly(this compound).

NucleusChemical Shift (ppm)AssignmentReference
1H~4.4Si-H magritek.com
1H~-0.2Si-CH₃ (repeating units and end groups) magritek.com
1H5.89Vinyl end group (=CH₂) researchgate.net
1H5.01-5.11Vinyl end group (=CH) researchgate.net
29SiVariesDifferent building blocks of polysiloxanes magritek.com

This table is illustrative and specific chemical shifts can vary based on the exact polymer structure and solvent used.

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for investigating the network structure and cross-linking in insoluble, solid-state polymers like cured poly(this compound). researchgate.net It provides insights into the structural changes that occur during processes like pyrolysis. For instance, ssNMR has been used to study the pyrolytic conversion of poly(silylenemethylene) to silicon carbide, revealing rearrangements of the Si/C network structure at high temperatures. capes.gov.brdokumen.pub

The cross-linking process in poly(silylenemethylene) involves the formation of Si-Si bonds which then rearrange to form Si-C interchain cross-links. capes.gov.brdokumen.pub Solid-state NMR, in combination with other techniques, helps in elucidating these complex reaction pathways. capes.gov.br Furthermore, ssNMR can be used to characterize the microstructure of polymer gels and their pyrolysis products, such as silicon oxycarbide, by identifying the distribution of SiC₄₋ₓOₓ microenvironments. researchgate.net Time-domain solid-state NMR has also been shown to be a robust technique for directly probing the network structure of elastomers. csic.es

Vibrational Spectroscopy Applications for Bond and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for analyzing the chemical bonds and functional groups within this compound systems. researchgate.net These techniques provide a "molecular fingerprint" that allows for the identification and characterization of the polymer's structure. nih.gov

FTIR spectroscopy is a widely used analytical technique for identifying the molecular composition of materials by measuring the absorption of infrared light. azom.com It provides detailed information about a material's molecular structure and is particularly valuable for analyzing polymers. azom.comosti.gov In the context of poly(this compound) and related materials, FTIR is used to identify chemical structures and confirm the presence of specific functional groups. researchgate.netresearchgate.net

For example, FTIR can be used to study the structure of poly(urethane-siloxane) thermosets and to monitor the degradation of polymers like polypropylene (B1209903) and polyethylene by tracking the evolved gases. azom.comresearchgate.net The technique is also effective in examining interfacial interactions in polymer composites, as demonstrated in studies of poly(lactic acid) (PLA) composites where changes in the C=O and O-H stretching bands indicate interactions between the polymer matrix and fillers. researchgate.net The analysis of vibrational spectra of high polymers, like polyethylene, has been a subject of detailed study. dtic.mil

The table below shows characteristic FTIR absorption bands for functional groups relevant to this compound and related polymer systems.

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
1780 - 1680C=O stretchEster researchgate.net
3600 - 3000O-H stretchHydroxyl researchgate.net
1721C=O stretchAromatic Ester (in PET) spectroscopyonline.com
1245C-C-O stretchAromatic Ester (in PET) spectroscopyonline.com
1100O-C-C stretchAromatic Ester (in PET) spectroscopyonline.com

This table provides general ranges, and specific peak positions can be influenced by the molecular environment.

Raman spectroscopy is a technique that provides a structural fingerprint of molecules by analyzing the inelastic scattering of light, which corresponds to molecular vibrations. wikipedia.orgu-tokyo.ac.jp It is complementary to FTIR and is particularly sensitive to non-polar bonds, making it well-suited for studying the backbone of many polymers. photothermal.com

This technique is used to identify molecules and study chemical bonding. The "fingerprint region" in a Raman spectrum, typically between 500-1500 cm⁻¹, is specific to a molecule's chemical bonds and symmetry. wikipedia.org Raman spectroscopy has been used to determine the vibrational frequencies of molecules like SiO, Si₂O₂, and Si₃O₃. wikipedia.org In polymer science, it offers insights into both chemical composition and structural properties. photothermal.com The technique is non-destructive and requires minimal sample preparation, making it a valuable tool for a variety of analytical applications. spectroscopyonline.com

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. msu.edu In polymer analysis, MS can determine the molecular weight distribution and provide detailed structural information about the repeating units, end groups, and backbone connectivity through fragmentation analysis. lcms.cz

When a molecule is ionized in a mass spectrometer, it can break into smaller fragments. The pattern of these fragments, known as the fragmentation pattern, is unique to the molecule and can be used to elucidate its structure. youtube.comwhitman.edulibretexts.org For polymers, understanding the fragmentation pattern confirms the backbone connectivity and the identity of the end groups. lcms.cz For instance, in the mass spectrum of an unbranched alkane like dodecane, a homologous series of alkyl carbocations is observed due to the fragmentation of C-C bonds. msu.edu The presence of heteroatoms can significantly alter the fragmentation pattern. msu.edu Mass spectrometry has been used to confirm the structures of new thiol-ene addition products of cyclotrisiloxanes and cyclotetrasiloxanes. dokumen.pub It has also been applied in the study of 2-methyl-2-silapropene. researchgate.net

Computational and Theoretical Investigations of Silapropylene and Si=c Bonds

Quantum Chemical Calculations on Silicon-Carbon Multiple Bonds

Quantum chemical calculations have been instrumental in elucidating the fundamental nature of the silicon-carbon double bond. These theoretical approaches allow for a detailed examination of electronic structure and bonding in these reactive species.

Ab Initio and Density Functional Theory (DFT) Studies on Si=C Bonding

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to study the electronic structure and properties of molecules. chemicalpapers.comnovapublishers.com Ab initio methods are based on first principles of quantum mechanics without using any experimental data, while DFT is a quantum mechanical method that describes the properties of multi-electron systems through electron density. novapublishers.commdpi.com These methods have been widely applied to investigate the nature of the Si=C double bond in silapropylene and related compounds. chemicalpapers.com

Studies employing methods like the B3LYP hybrid density functional have been used to examine the properties of silenes as a function of the Si=C bond polarity. nih.gov DFT calculations have also been used to study the potential of tetrathiafulvalene (B1198394) (TTF) derivatives, where electron-withdrawing substituents lower the energy of the HOMO and LUMO levels. researchgate.net Furthermore, DFT has proven to be a valuable tool in drug design and for studying the properties of specific drugs with high accuracy and low cost. longdom.org The accuracy of DFT for analyzing various molecular properties is often dependent on the specific functional used, with hybrid functionals like B3LYP being widely employed. longdom.org

Theoretical investigations have also explored the stability of arylsilanes against Si-C bond cleavage using quantum chemical calculations. rsc.org These studies evaluate the stability of key reaction intermediates by calculating proton affinity (PA) values to understand the effects of structural modifications. rsc.org

Analysis of Bond Orders, Electron Density Distributions, and Charge Transfer in Si=C Systems

The concept of bond order is a measure of the number of chemical bonds between two atoms and indicates the stability of a bond; a higher bond order generally corresponds to a stronger, more stable bond. libretexts.orgwikipedia.org In molecular orbital theory, bond order is calculated as half the difference between the number of bonding and antibonding electrons. wikipedia.orglibretexts.org For molecules with resonance, the bond order may not be an integer. libretexts.org

Quantum chemical calculations provide a means to determine bond orders. For instance, the bond order between a silicon and an aromatic carbon atom has been calculated using the CNDO/2 method. bme.hu More comprehensive methods for computing bond orders from quantum chemistry calculations have been developed. rsc.org

The electron density distribution within a molecule, which can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), provides valuable information about the nature of chemical bonds. rsc.org Studies on C/Si analogues have used invariom refinement to analyze electron density and derive bond topological properties, such as the electron density at the bond critical point (BCP), its Laplacian, and ellipticity. rsc.org These properties offer insights into bond strength and character. rsc.org For example, the ellipticity is a measure of the double bond character of a bond. rsc.org

Charge transfer within Si=C systems is another important aspect that can be investigated theoretically. Frontier Molecular Orbital (FMO) analysis is often employed to understand charge transfer from a donor to an acceptor moiety. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding and predicting chemical reactivity. ucsb.edunumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org

HOMO-LUMO Gap Analysis in this compound and Related Silylenes

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally signifies higher reactivity. numberanalytics.comrsc.orgresearchgate.net Recent discoveries in silylene chemistry have taken advantage of the narrow HOMO-LUMO gap and the Lewis acid-base bifunctionality of divalent silicon centers. rsc.orgresearchgate.net

Theoretical calculations have been used to determine the HOMO-LUMO gaps in various silylenes. For instance, in a study of metallasilylenes, the smaller HOMO-LUMO gap of one compound (2.81 eV) compared to another (3.52 eV) was indicative of its higher reactivity. d-nb.info In another case, a bis(silylene)silole was found to have a relatively small HOMO/LUMO energy gap of 2.18 eV. rsc.org However, it has also been noted that a low HOMO-LUMO gap does not always directly correlate with reactivity, as seen in the case of a silylene that reacts smoothly with H₂ despite having a large HOMO-LUMO gap. rsc.org

CompoundHOMO-LUMO Gap (eV)Reference
Metallasilylene 12.81 d-nb.info
Metallasilylene 23.52 d-nb.info
Bis(silylene)silole 32.18 rsc.org

Orbital Interactions and Their Role in this compound Reactivity

Orbital interactions are fundamental to understanding chemical reactions. numberanalytics.com FMO theory provides a framework for analyzing these interactions, which are responsible for the formation of chemical bonds and dictate the feasibility and stereochemistry of reactions. numberanalytics.comwiley.com The theory posits that reactions occur if the FMOs of the reactants have the correct symmetry and energy to interact. numberanalytics.com

In the context of silylenes, the reactivity is often explained by the interaction of the silylene's frontier orbitals with a substrate. For example, during the addition of H₂ to a silylene, the bonding orbital of H₂ interacts with the empty p orbital (LUMO) of the silylene, followed by a nucleophilic attack from the silylene's lone pair (HOMO) to the antibonding orbital of H₂. researchgate.net The interaction between occupied orbitals of different molecules leads to repulsion, while interactions between occupied orbitals of one and unoccupied orbitals of another (especially HOMO-LUMO) cause attraction. wikipedia.org

Theoretical Studies of Rearrangement and Isomerization Pathways

Theoretical calculations are crucial for mapping the potential energy surfaces of reactions, allowing for the investigation of rearrangement and isomerization pathways. This is particularly important for transient species like this compound, where experimental studies of reaction mechanisms can be challenging.

Theoretical studies have been conducted on the isomerization of silylenes. For example, the photoisomerization of dimethylsilylene to 2-silapropene and its thermal reversion have been subjects of interest. acs.org Mechanistic investigations using density functional theory have been employed to study the formation and rearrangement of related silicon-containing cyclic compounds like silaspiropentane. nih.gov These studies can determine energy barriers for isomerization and the relative stability of different isomers. nih.gov

Computational Thermodynamics and Kinetics of this compound Reactions

The fields of computational thermodynamics and kinetics offer a powerful framework for understanding and predicting the behavior of chemical reactions involving this compound. tms.orgyoutube.comresearchgate.netvirginia.edu These computational approaches allow for the detailed investigation of reaction mechanisms, energy profiles, and reaction rates, providing insights that are often difficult to obtain through experimental means alone.

A fundamental aspect of computational kinetics is the determination of the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. khanacademy.orgopenstax.orglibretexts.org This energy corresponds to the difference between the energy of the reactants and the energy of the transition state, which is the highest energy point along the reaction coordinate. khanacademy.orgopenstax.org The transition state is an unstable, transient species that cannot be isolated but represents the critical point where bonds are partially broken and formed. openstax.org

Building upon the calculation of activation energies, theoretical kinetic modeling aims to predict reaction rate constants (k). The Arrhenius equation and Transition State Theory (TST) provide the theoretical foundation for these calculations, relating the rate constant to the activation energy and temperature. akrmys.comresearchgate.net The Eyring equation, derived from TST, provides a quantitative link between the rate constant and the Gibbs free energy of activation. fiveable.me

Various software tools are available to facilitate the calculation of rate constants from quantum chemical data. akrmys.com For unimolecular isomerization reactions, methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate pressure-dependent rate coefficients. chemrxiv.orgakrmys.com For example, the rate constant for the isomerization of OC(H)C(H)C to OC(H)CCH at 298 K has been calculated to be 7.714 × 10¹¹ s⁻¹. mdpi.com In contrast, a much slower isomerization between two other C3H2O isomers had a calculated rate constant of 1.165 × 10⁻²² s⁻¹ at the same temperature, highlighting the vast differences in reaction rates that can be predicted. mdpi.com

In chemical reactions where multiple products can be formed, the product distribution can be governed by either thermodynamic or kinetic control. libretexts.orgdalalinstitute.comjackwestin.com Understanding this concept is crucial for predicting the outcome of this compound transformations.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest. libretexts.orgillinois.edu This is known as the kinetic product, and its formation proceeds through the transition state with the lowest activation energy. libretexts.orglibretexts.org The reaction is effectively irreversible under these conditions. libretexts.org

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible, and an equilibrium is established between the products. libretexts.org The major product is the most thermodynamically stable one, which has the lowest Gibbs free energy. dalalinstitute.comjackwestin.com This is referred to as the thermodynamic product. libretexts.org

A classic example is the addition of HBr to 1,3-butadiene, where the 1,2-addition product is the kinetic product and the more stable 1,4-addition product is the thermodynamic product. libretexts.orglibretexts.org The reaction conditions, particularly temperature, determine which product dominates. libretexts.orgjackwestin.com

Computational chemistry can be used to construct reaction energy diagrams that illustrate the energy profiles for the formation of different products. By calculating the activation energies for the formation of various this compound isomers and their relative thermodynamic stabilities, it is possible to predict whether a given transformation will be under kinetic or thermodynamic control. It is important to note that not all reactions have different kinetic and thermodynamic products; in some cases, the most stable product is also the one that is formed the fastest. libretexts.org

Data Tables

Table 1: Calculated Isomerization Energy Barriers and Rate Constants for C3H2O Isomers

Isomerization PathwayActivation Energy (kcal/mol)Rate Constant at 298 K (s⁻¹)
HCC(H)CO → H-c-CC(O)C-H8.616.286 × 10⁶
OC(H)C(H)C → OC(H)CCH1.417.714 × 10¹¹
OC(H)C(H)C → HCC(H)CO15.752.902 × 10¹
HOCCCH → HO-c-CCC-H47.521.165 × 10⁻²²

Data sourced from a comprehensive theoretical investigation of the C3H2O potential energy surface. mdpi.com

Reactivity and Reaction Mechanism Studies of Silapropylene and Its Derivatives

Reactions Involving Si-C Bond Cleavage and Formation

The silicon-carbon (Si-C) bond, a fundamental linkage in organosilicon chemistry, exhibits unique reactivity that is central to the chemical behavior of silapropylene and its derivatives. Understanding the mechanisms of its cleavage and formation is crucial for controlling the synthesis and transformation of these compounds.

Mechanisms of Si-C Bond Cleavage in Organosilicon Compounds

The cleavage of Si-C bonds can be initiated through various mechanisms, including thermal, photochemical, and catalytic routes. Thermally, the decomposition of organosilicon compounds can lead to the homolytic cleavage of the Si-C bond, particularly at elevated temperatures. For instance, tetramethylsilane (B1202638) undergoes rapid homolysis at 700°C. lkouniv.ac.in In the context of this compound-related structures, such as poly(silylenemethylene), thermal decomposition above approximately 420°C results in homolytic bond cleavage, generating free radicals that drive further rearrangements of the polymer network. capes.gov.br

Photochemical cleavage is another significant pathway, often proceeding through the formation of reactive intermediates. The photolysis of polysilanes is a known method for generating silylenes, which involves the cleavage of Si-Si bonds, but subsequent reactions can involve Si-C bond transformations. gelest.com

Catalytic cleavage of Si-C bonds is a versatile process, often involving transition metals. This can occur through oxidative addition of the Si-C bond to a metal center, a process that is particularly favored in strained silacycles where ring strain provides a thermodynamic driving force. nih.govsioc-journal.cn Even in unstrained systems, transition metal insertion into a Si-C(sp³) bond has been demonstrated, leading to the formation of new organosilicon structures. nih.gov Nucleophilic attack at the silicon center can also facilitate Si-C bond cleavage. lkouniv.ac.iniupac.org The susceptibility of the Si-C bond to cleavage is influenced by the electronic environment; for example, increasing the coordination number of silicon to five or six enhances the electron density on the carbon atom, making the Si-C bond more susceptible to electrophilic attack. nih.gov

The stability of the Si-C bond is also dependent on the nature of the organic substituent. Aryl-silicon bonds are generally more susceptible to electrophilic cleavage than alkyl-silicon bonds. iupac.org For instance, the cleavage of the Si-C bond in arylsilanes can be a significant challenge during processes like sol-gel polycondensation. rsc.orgrsc.org

Strategies for Suppressing Si-C Bond Cleavage in Arylsilanes

Given the lability of the Si-C bond in arylsilanes under certain conditions, strategies to suppress its cleavage are of significant interest, particularly in materials science applications like the synthesis of organosilicas. rsc.orgrsc.org Computational studies have explored several practical approaches to enhance the stability of this bond. rsc.orgrsc.org

One effective strategy involves modifying the structure of the arylsilane precursor. rsc.orgrsc.org This can be achieved by:

Changing the position of the silyl (B83357) group on the aromatic ring: The stability of the Si-C bond is dependent on the substitution pattern of the aromatic ring and the reaction conditions. rsc.orgrsc.org

Inserting alkyl linkers: Introducing a (CH₂)m linker between the silicon atom and the aromatic ring can suppress Si-C cleavage, particularly under basic conditions when m is greater than or equal to 2. rsc.orgrsc.org This is because the Si(OR)₃ group becomes attached to an sp³ hybridized carbon atom instead of an sp² hybridized carbon, which destabilizes the resulting carbanion upon cleavage. rsc.org

Another important consideration is the reaction environment. The presence of metal ions in the reaction solution can promote Si-C bond cleavage under basic conditions, especially if the organosilane can coordinate to the metal. rsc.orgrsc.org Therefore, removing metal ions prior to polycondensation can be a crucial step in preventing unwanted cleavage. rsc.orgrsc.org

The following table summarizes the key strategies for suppressing Si-C bond cleavage in arylsilanes based on computational findings.

StrategyMechanism of SuppressionKey Findings
Structural Modification
Changing silyl group positionAlters the electronic properties and stability of the key intermediates in the cleavage reaction.Stability is dependent on both the silyl group's ring location and the specific reaction parameters. rsc.org
Inserting alkyl linkers (-(CH₂)m-)Changes the hybridization of the carbon atom attached to silicon from sp² to sp³, destabilizing the potential carbanion intermediate.A linker with m ≥ 2 is effective in reducing Si-C cleavage under basic conditions and can also maintain silyl groups under acidic conditions. rsc.org
Control of Reaction Conditions
Removal of metal ionsPrevents coordination of organosilane ligands to metal ions, which can significantly promote Si-C bond cleavage.In cases where organosilanes can act as ligands, pre-emptive removal of metal ions from the reaction solution is recommended for polycondensation under basic conditions. rsc.org

This table is based on data from reference rsc.org.

Formation of Novel Si-C Bonds in Synthetic Pathways

The formation of new silicon-carbon bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of functional molecules and materials. Several synthetic methodologies have been developed to achieve this transformation efficiently and selectively.

Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond (alkene or alkyne), is a major industrial process for forming Si-C bonds. wikipedia.orgacs.orgnih.gov This reaction is typically catalyzed by transition metals, with platinum-based catalysts being particularly common. wikipedia.org Rhodium catalysts are also effective and can be used for sequential double hydrosilylation to form two C-Si bonds with high regioselectivity. acs.orgnih.gov This method is advantageous for its atom economy and tolerance of various functional groups. nih.gov

Metal-catalyzed cross-coupling reactions are another powerful tool for Si-C bond formation. bohrium.com These reactions often involve the conversion of C-H bonds into C-Si bonds. bohrium.com Palladium and copper catalysts are frequently employed in these transformations. bohrium.com For instance, copper-catalyzed C(sp³)–Si bond formation has been reported, though early examples showed modest yields. beilstein-journals.org More recent developments have improved the efficiency of this process. beilstein-journals.org

The use of organometallic reagents, such as silyllithium species, provides a route to Si-C bonds. wikipedia.orgnih.gov These nucleophilic silicon reagents can react with electrophiles, such as carbonyls or imines, to form new Si-C linkages. wikipedia.orgnih.gov For example, the diastereoselective addition of a silyllithium species to a tert-butylsulfinimine has been used to construct dipeptide mimics with stereochemical control. nih.gov

Furthermore, enzymatic catalysis is an emerging and environmentally friendly approach to Si-C bond formation. Heme proteins have been shown to catalyze the formation of organosilicon compounds through carbene insertion into silicon-hydrogen bonds under physiological conditions. nih.gov This biocatalytic method can achieve high turnover numbers and enantioselectivity. nih.gov

Reactions with Silylene Intermediates in this compound Chemistry

Silylenes (R₂Si:), the silicon analogues of carbenes, are highly reactive divalent silicon species that serve as key intermediates in many organosilicon reactions. gelest.comnumberanalytics.comias.ac.inontosight.ai Their unique electronic structure and reactivity make them valuable for the synthesis of complex organosilicon compounds.

Generation and Reactivity Profiles of Silylenes from this compound Precursors

Silylenes can be generated from various precursors through thermal or photochemical methods. gelest.comwikipedia.org While not directly from this compound itself in most documented cases, related organosilicon compounds serve as effective sources. For instance, the thermolysis or photolysis of polysilanes is a common method for producing silylenes. gelest.comwikipedia.org The pyrolysis of poly(silylenemethylene), a polymer with a structure related to repeating this compound units, is postulated to proceed through the formation of highly reactive silylene intermediates via 1,1-H₂ elimination and intramolecular H-transfer reactions. capes.gov.br

The reactivity of silylenes is dictated by their electronic structure, which can exist in either a singlet or a more stable triplet state. numberanalytics.com The singlet state, with a vacant p-orbital on the silicon atom, is generally more reactive. numberanalytics.com Silylenes exhibit a diverse range of reactions, including:

Insertion reactions: They readily insert into various single bonds, such as Si-H, C-H, O-H, and Si-Cl. numberanalytics.comias.ac.in

Addition reactions: They add to unsaturated bonds like C=C, C≡C, and C=O to form silacycles. ias.ac.innih.gov

Dimerization: Transient silylenes can dimerize to form disilenes. ias.ac.in

The following table summarizes common methods for generating silylenes and their characteristic reactions.

Generation MethodPrecursor TypeConditionsCharacteristic Reactions of Generated Silylenes
ThermolysisMethoxydisilanes gelest.com>200°CInsertion into Si-O bonds gelest.com
Thermolysis7-Silanorbornadienes gelest.com>250°CDimerization, insertion, addition ias.ac.in
PhotolysisPolysilanes gelest.comwikipedia.orghvRearrangement to silenes, insertion, addition gelest.com
ThermolysisSilacyclopropanes gelest.com~70°CAddition to unsaturated substrates gelest.com
PyrolysisPoly(silylenemethylene) capes.gov.br250-400°CInsertion into Si-H bonds of neighboring polymer chains capes.gov.br

This table is compiled from information in references capes.gov.brgelest.comias.ac.inwikipedia.org.

Insertion and Addition Reactions of Silylenes with Unsaturated Substrates

The reactions of silylenes with unsaturated organic molecules, such as alkenes and alkynes, are fundamental processes that lead to the formation of various silicon-containing cyclic compounds. nih.govacs.orgjyu.fi These reactions typically proceed as cycloadditions.

Acyclic silylenes have been shown to react with alkynes like phenylacetylene (B144264) and diphenylacetylene (B1204595), as well as with the diene 2,3-dimethyl-1,3-butadiene (B165502), at ambient temperature to yield the corresponding silacycles. acs.orgjyu.fi For example, the reaction with 2,3-dimethyl-1,3-butadiene results in a [4+1] cycloadduct. nih.gov Similarly, reactions with phenylacetylene and diphenylacetylene lead to [2+1] cycloaddition products. nih.gov

The reactivity of silylenes with alkenes can be more selective. While reactions with some alkenes proceed smoothly, more substituted alkenes may show no reaction under similar conditions. acs.orgjyu.fi For instance, an acyclic silylene was observed to react with ethylene (B1197577) but not with more sterically hindered alkenes like propene, (Z)-2-butene, or cyclopentene. acs.orgjyu.fi This suggests that steric factors play a significant role in these addition reactions. Quantum chemical calculations have indicated that these cyclization reactions are energetically favored for silicon species compared to their germanium and tin analogues. acs.orgjyu.fi

The reaction of a neutral homocyclic silylene with ethene, phenylacetylene, and diphenylacetylene also results in cycloaddition products. nih.gov The reaction with ethene is proposed to occur via an initial [2+1] cycloaddition at the dicoordinate silicon atom. nih.gov

The following table details the products of reactions between a neutral homocyclic silylene and various unsaturated substrates.

Unsaturated SubstrateReaction TypeProduct Description
EtheneCycloadditionA tricyclic ring species is formed. nih.gov
Phenylacetylene[2+1] CycloadditionA functionalized ring compound is formed. nih.gov
Diphenylacetylene[2+1] CycloadditionA functionalized ring compound is formed. nih.gov
2,3-Dimethyl-1,3-butadiene[4+1] CycloadditionA functionalized ring compound is formed. nih.gov

This table is based on data from reference nih.gov.

Concluding Remarks and Future Research Directions in Silapropylene Chemistry

Emerging Synthetic Methodologies and Overcoming Synthetic Challenges

The synthesis of stable silapropylenes and their polymeric forms, poly(silapropylene)s, remains a focal point of research due to their potential as advanced materials. researchgate.netdntb.gov.ua A primary and effective route to poly(this compound) and related linear polycarbosilanes is the ring-opening polymerization (ROP) of substituted 1,3-disilacyclobutanes. researchgate.netacs.org This method has proven versatile for creating a range of new polymers. researchgate.net

Transition metal complexes, particularly those involving platinum, are often employed as catalysts to facilitate the ROP of 1,3-disilacyclobutanes at lower temperatures than thermal polymerization. acs.org For instance, Pt(acac)₂ has been shown to be an effective photocatalyst for the ROP of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, yielding high molecular weight polymers. acs.org The development of new catalysts and the optimization of reaction conditions are crucial for controlling the polymer's molecular weight, polydispersity, and tacticity, which in turn dictate the material's properties. capes.gov.br

One of the significant synthetic challenges lies in the inherent reactivity of the Si-C bond and other functional groups present in the monomers and polymers. For example, the synthesis of poly[(methylchlorosilylene)methylene] via ROP of 1,3-dichloro-1,3-dimethyl-1,3-disilacyclobutane yields a functional polymer that can be further modified, such as by reduction with lithium aluminum hydride to produce poly(this compound). researchgate.net However, these reactive sites can also lead to side reactions and difficulties in controlling the final polymer structure.

Recent efforts are also exploring novel synthetic pathways, including photocatalyzed reactions and the use of precisely designed Grignard reagents from (chloroalkyl)alkoxysilanes to produce various polycarbosilanes. researchgate.netacs.org Overcoming challenges such as improving the yields, scalability, and structural control of these polymerization reactions is key to unlocking the full potential of this compound-based materials. researchgate.netresearchgate.net

Table 1: Selected Synthetic Methodologies for this compound and Poly(this compound)

Methodology Monomer/Precursor Key Features & Challenges
Ring-Opening Polymerization (ROP)1,3-DisilacyclobutanesEffective for high molecular weight polymers; requires catalysts (e.g., Pt compounds); control of tacticity is a challenge. acs.orgcapes.gov.brgoogle.com
Reduction of Functional PolymersPoly[(methylchlorosilylene)methylene]Allows for the introduction of Si-H bonds post-polymerization; requires strong reducing agents like LiAlH₄. researchgate.net
Grignard Reaction(Chloroalkyl)trialkoxysilanesCan produce highly branched polycarbosilanes; control over the final structure and terminal groups is crucial for properties. researchgate.net
Photocatalyzed ROP1,1,3,3-tetramethyl-1,3-disilacyclobutane with Pt(acac)₂Occurs at room temperature under irradiation; efficient conversion to high molecular weight polymer. acs.org

Advancements in Theoretical and Computational Modeling of Si=C and this compound Reactions

Ab initio and Density Functional Theory (DFT) calculations have been extensively used to investigate the stability of this compound isomers and the mechanisms of their formation and rearrangement. acs.orgacs.org For example, theoretical studies have been crucial in analyzing the photoisomerization of dimethylsilylene to 2-silapropene and its thermal reversion. acs.org These studies help to elucidate the subtle energy differences between various isomers and the transition states that connect them.

Computational modeling has also been applied to understand the ring-opening reactions of silicon-containing cyclic compounds. acs.org Calculations on silacyclopropane (B577268), for instance, have shown a strong preference for ring-opening to form ethylsilylene, which contrasts with the behavior of its all-carbon analogue, cyclopropane. acs.org Such computational insights are vital for designing synthetic strategies, as they can predict the most likely products and intermediates. Furthermore, theoretical investigations into the stability of Si-C bonds under various conditions, such as during the polycondensation of organosilanes, help in developing strategies to prevent unwanted bond cleavage.

Future computational work will likely focus on developing more accurate and efficient methods to model larger systems, such as growing polymer chains and their interactions with catalysts and surfaces. The integration of machine learning with quantum chemical calculations holds the promise of accelerating the discovery of new catalysts and materials by rapidly screening potential candidates and predicting their properties.

Table 2: Application of Computational Methods in this compound Chemistry

Computational Method Area of Application Key Insights Provided
Ab initio CalculationsReaction MechanismsElucidation of pathways for ring-opening in silacyclopropane and rearrangement of silylenes. acs.org
Density Functional Theory (DFT)Bonding and StabilityAnalysis of the Si=C and Si=Si double bond strength and the factors influencing their stability. researchgate.net
Quantum Chemical CalculationsReaction EnergeticsDetermination of barriers for reactions like the conversion of ethylsilylene to 1-silapropene. acs.org
Direct Dynamics MethodReaction KineticsCalculation of rate constants for reactions involving organosilanes. researchgate.net

Interdisciplinary Research Opportunities and Perspectives in Organosilicon Chemistry

The unique properties of this compound and its polymers open up a wide range of interdisciplinary research opportunities, bridging chemistry with materials science, engineering, and even biomedical sciences. sci-hub.senih.gov The ability of these organosilicon polymers to serve as preceramic precursors is one of their most significant applications. nih.govillinois.edu

Pyrolysis of poly(this compound) and related polycarbosilanes can yield silicon carbide (SiC), a ceramic material known for its exceptional hardness, thermal stability, and chemical resistance. illinois.eduresearchgate.net This polymer-to-ceramic conversion route offers advantages over traditional ceramic processing, such as the ability to form complex shapes like fibers and coatings. polymerexpert.biznih.gov Future research in this area will focus on tailoring the polymer architecture to control the microstructure and properties of the final ceramic product, potentially leading to new generations of SiC-based composites for aerospace and high-temperature applications. polymerexpert.biz

Beyond ceramics, the broader class of organosilicon polymers, including those related to this compound, is finding applications in electronics and optoelectronics. nih.govsolubilityofthings.com The unique electronic properties arising from σ-electron delocalization along the silicon backbone in some polysilanes make them interesting for use as photoresists, photoconducting polymers, and in organic light-emitting diodes (OLEDs). nih.govnih.gov The development of new this compound-based polymers with tailored electronic properties could lead to novel semiconducting materials.

The interdisciplinary nature of organosilicon polymers also extends to the biomedical field. sci-hub.senih.gov While silicones (polysiloxanes) are well-known for their biocompatibility, research is expanding to other classes of organosilicon polymers for applications such as drug delivery systems, medical implants, and bioactive coatings. sci-hub.senih.govresearchgate.net The ability to functionalize the polymer backbone allows for the attachment of bioactive molecules, opening up possibilities for creating advanced, functional biomaterials.

Q & A

Q. How can inconsistencies in this compound literature be systematically reviewed?

  • Conduct a meta-analysis of published datasets (e.g., molecular weights, ceramic yields) to identify outliers. Tools like PRISMA guidelines help structure systematic reviews, while gap analysis frameworks highlight unresolved questions (e.g., long-term stability under oxidative conditions) .

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